4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-4-3-5-14(21)8-12/h3-8,10,13H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLUNITCGCVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Substitution reactions: The 3-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Cyclization: The final step involves cyclization to form the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrrolidinone-Oxadiazole Derivatives
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ():
- Replaces the 3,4-dimethoxyphenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the oxadiazole’s 3-chlorophenyl with a cyclopropyl group.
- The fluorine atom enhances electronegativity and metabolic stability, while the cyclopropyl group may alter steric interactions compared to the target compound’s chlorophenyl .
- 3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid (): Features a cyclobutane-carboxylic acid substituent instead of pyrrolidinone. The carboxylic acid improves solubility but may reduce membrane permeability compared to the target compound’s lipophilic methoxy groups .
Antioxidant Activity in Pyrrolidinone-Triazole/Oxadiazole Hybrids ()
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one :
Substituent Impact on Properties
- Chlorine vs. Fluorine : Fluorine’s higher electronegativity () may improve binding affinity in hydrophobic pockets, whereas chlorine offers greater steric bulk .
- Methoxy vs. Carboxylic Acid : Methoxy groups (target compound) enhance lipophilicity, favoring blood-brain barrier penetration, while carboxylic acids () improve aqueous solubility .
Biological Activity
The compound 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one is part of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 363.82 g/mol. The structure includes a pyrrolidinone ring, a chlorophenyl group, and a dimethoxyphenyl moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that derivatives of oxadiazole exhibited IC50 values in the micromolar range against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) . The specific compound was found to significantly reduce cell viability in these lines.
- Another investigation highlighted the selective cytotoxicity of oxadiazole derivatives against various human tumor cell lines with minimal effects on non-cancerous cells .
Other Biological Activities
In addition to anticancer properties, this compound may also exhibit other pharmacological effects:
- Antimicrobial Activity : Some oxadiazole derivatives have shown promising results against bacterial and fungal strains, suggesting potential use as antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often depends on their structural features. Modifications in the substituents on the oxadiazole ring or the attached phenyl groups can enhance potency and selectivity against specific targets. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity and potential for enzyme interaction |
| Dimethoxy Groups | Enhances binding affinity to target proteins |
| Pyrrolidinone Ring | Contributes to overall stability and bioavailability |
Q & A
Q. What are the key synthetic routes for 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one?
The synthesis involves multi-step protocols optimized for yield and purity. Key steps include:
- Cyclization reactions : Formation of the oxadiazole ring via precursor condensation under reflux with catalysts like magnesium oxide (MgO) or potassium carbonate (K₂CO₃) .
- Pyrrolidinone functionalization : Coupling the oxadiazole moiety to the pyrrolidinone core using solvents such as toluene or DMF, with temperature control (80–100°C) to minimize side products .
- Aromatic substitution : Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Q. Optimization Strategies :
| Parameter | Example Conditions | Purpose |
|---|---|---|
| Catalyst | MgO, K₂CO₃ | Accelerate cyclization |
| Solvent | Toluene, DMF | Enhance solubility/reactivity |
| Temperature | 80–100°C | Balance reaction rate and stability |
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., oxadiazole protons at δ 8.2–8.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 438.1) .
Q. Key Structural Features :
- Oxadiazole ring (electron-deficient, planar geometry).
- Pyrrolidinone lactam (rigid, hydrogen-bond acceptor).
- 3-Chlorophenyl and dimethoxyphenyl groups (hydrophobic/electronic effects) .
Q. What biological activities are associated with this compound?
Preliminary studies suggest:
- Anticancer activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 12–18 μM in HeLa cells) via apoptosis induction .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC = 32–64 μg/mL) .
- Anti-inflammatory potential : Suppression of COX-2 expression in murine macrophages .
Q. Assay Recommendations :
- Use MTT assays for cytotoxicity with positive controls (e.g., doxorubicin).
- Validate antimicrobial activity via broth microdilution (CLSI guidelines) .
Advanced Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Advanced strategies include:
- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading (e.g., 10–20 mol% MgO) and solvent ratios .
- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity fractions (>98%) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
Q. Common Pitfalls :
- Side reactions from excessive heating (e.g., oxadiazole ring decomposition).
- Residual solvents in final product—address via vacuum drying .
Q. How should contradictory pharmacological data be resolved (e.g., varying IC₅₀ values across studies)?
Contradictions arise from:
Q. Resolution Steps :
Replicate assays with standardized protocols (e.g., ATCC cell lines, matched incubation times).
Validate target engagement (e.g., Western blot for apoptosis markers like caspase-3) .
Q. What methodologies are recommended to elucidate the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : Screen against targets like tubulin or topoisomerase II (AutoDock Vina, PDB IDs: 1SA0, 1ZXM) .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling in treated cancer cells) .
- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins) to pinpoint inhibitory activity .
Q. Case Study :
| Technique | Finding | Reference |
|---|---|---|
| Docking | High affinity for tubulin’s colchicine site (ΔG = -9.2 kcal/mol) | |
| RNA-seq | Upregulation of pro-apoptotic genes (BAX, PUMA) |
Q. How can researchers address limitations in experimental design affecting data generalizability?
- Sample diversity : Expand cell line panels (e.g., include primary cells and 3D cultures).
- Temporal stability : Prevent compound degradation via continuous cooling (4°C) during assays.
- Statistical rigor : Use multivariate analysis (PCA, ANOVA) to account for batch effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
